molecular formula C11H15ClFN3 B1490130 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine CAS No. 2090990-49-9

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine

Cat. No.: B1490130
CAS No.: 2090990-49-9
M. Wt: 243.71 g/mol
InChI Key: JCHGAUQPCUKYRV-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is a chemical compound characterized by its unique molecular structure, which includes a pyrazine ring substituted with a chloro group and a piperidine ring substituted with a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common approach is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a chloro-substituted pyrazine under controlled conditions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

  • 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is structurally similar to other pyrazine derivatives, such as 2-Chloro-3-(4-ethylpiperidin-1-yl)pyrazine and 2-Chloro-3-(4-(2-chloroethyl)piperidin-1-yl)pyrazine.

Uniqueness: What sets this compound apart from its analogs is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.

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Properties

IUPAC Name

2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHGAUQPCUKYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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